N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
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Scientific Research Applications
Chiral Synthesis and Catalysis
Compounds with structures similar to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide have been utilized in the field of chiral synthesis. For instance, the stereoselective microbial reduction of related sulfonamides has been explored for the preparation of chiral intermediates for beta-receptor antagonists, demonstrating the potential of these compounds in the synthesis of pharmaceutically active molecules (Patel et al., 1993).
Material Science and Supramolecular Chemistry
In material science, derivatives of such sulfonamides have been investigated for their ability to form supramolecular assemblies. Studies on nimesulidetriazole derivatives, for example, show how substitution effects on these molecules can influence supramolecular assembly, highlighting the role of intermolecular interactions in the design of novel materials with potential applications in nanotechnology and molecular electronics (Dey et al., 2015).
Analytical and Environmental Applications
Sulfonamide compounds have also found applications in analytical chemistry and environmental science. Research involving the oxidation of methanesulfinic acid and its derivatives sheds light on their reactivity and potential uses in environmental remediation processes, as well as their role in understanding atmospheric chemical reactions (Flyunt et al., 2001).
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, the structural modification of sulfonamide compounds has been explored to enhance their pharmacological properties. For instance, asymmetric hydrogenation of alpha-hydroxy ketones catalyzed by sulfonamide complexes showcases the potential of these compounds in the synthesis of enantioselective pharmaceuticals, offering a pathway to drugs with improved efficacy and safety profiles (Ohkuma et al., 2007).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-14-5-4-6-15(11-14)13-24(22,23)19-12-18(21)16-7-9-17(10-8-16)20(2)3/h4-11,18-19,21H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOFDTWFNAJEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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